1,2-Dibromo-3,4-dichlorobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWEPYJECMZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Polyhalogenated Benzene Derivatives in Chemical Sciences
Polyhalogenated benzene (B151609) derivatives are aromatic compounds where multiple hydrogen atoms on the benzene ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). researchgate.netncert.nic.in These compounds are notable for their diverse applications, stemming from their varied chemical and physical properties. researchgate.net The presence and position of the halogen atoms on the benzene ring significantly influence the compound's reactivity, polarity, and stability. chem960.com This class of compounds is integral to various areas of chemical science, including their use as intermediates in the synthesis of more complex molecules. iloencyclopaedia.orgchem960.com
The nomenclature of these derivatives follows IUPAC standards, where the positions of the halogen substituents are indicated by numbers. libretexts.orglearncbse.in For instance, in 1,2-Dibromo-3,4-dichlorobenzene, the bromine atoms are at positions 1 and 2, and the chlorine atoms are at positions 3 and 4 of the benzene ring. chemsrc.comnih.gov
Historical Development of Research on Halogenated Aromatics
Research into halogenated aromatic hydrocarbons has a long history, driven by their wide range of industrial applications. iloencyclopaedia.org Initially, compounds like monochlorobenzene and dichlorobenzenes were extensively used as solvents and chemical intermediates. iloencyclopaedia.org The development of synthetic methods, such as electrophilic aromatic substitution, allowed for the controlled introduction of halogen atoms onto the benzene (B151609) ring, paving the way for the creation of a vast array of polyhalogenated compounds. researchgate.net
A significant focus of historical research has been on the synthesis and reactivity of these compounds. For example, the preparation of 1-bromo-3,4-dichlorobenzene can be achieved by reacting m-dichlorobenzene with bromine in the presence of an aluminum halide catalyst. google.com Over time, research has expanded to investigate the environmental presence and behavior of halogenated aromatic compounds, with studies detecting novel brominated and chlorinated polycyclic aromatic hydrocarbons in urban air samples. nih.govacs.org This has led to a greater understanding of their distribution and persistence in the environment. ncert.nic.in
Significance of 1,2 Dibromo 3,4 Dichlorobenzene Within Organohalogen Chemistry
1,2-Dibromo-3,4-dichlorobenzene is a noteworthy compound within organohalogen chemistry due to its specific substitution pattern, which imparts distinct chemical properties. chem960.com Its structure, featuring both bromine and chlorine atoms, makes it a versatile intermediate in organic synthesis. chem960.com The presence of multiple halogen atoms enhances its reactivity in certain reactions, such as electrophilic substitution and coupling reactions. chem960.com
This compound serves as a valuable building block for creating more complex organic molecules, with potential applications in the development of agrochemicals and flame retardants. chem960.com The well-defined structure of this compound allows for predictable outcomes in controlled chemical reactions, making it a useful tool for researchers. chem960.com
Current Gaps and Future Perspectives in the Scholarly Investigation of This Compound
Classical Approaches to Regioselective Halogenation of Benzene (B151609) Derivatives
Classical methods for the synthesis of halogenated benzenes often rely on the inherent directing effects of substituents on the aromatic ring and the use of specific reagents and catalysts to control the position of incoming electrophiles.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This strategy involves the deprotonation of the aromatic ring at the position adjacent to the DMG by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, in this case, a bromine source, to introduce the substituent at the desired ortho position.
For the synthesis of this compound, a suitable precursor would be a 3,4-dichlorobenzene derivative bearing a DMG at the 1-position. The DMG, which could be a group like an amide, methoxy, or sulfoxide, chelates the lithium cation, directing the deprotonation to the adjacent C-2 position. wikipedia.orgorganic-chemistry.org Subsequent quenching with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, would yield the desired 1-bromo-2-(DMG)-3,4-dichlorobenzene. A second iteration of this process or an alternative halogenation method would be required to introduce the second bromine atom at the adjacent position. The strength of the DMG and the reaction conditions, including the choice of organolithium reagent and temperature, are crucial for the success and selectivity of the reaction. baranlab.org
Table 1: Common Directing Metalation Groups (DMGs) in Directed Ortho-Metalation
| DMG Functional Group | Examples |
| Amide | -CONR₂ |
| Methoxy | -OCH₃ |
| Sulfoxide | -SOR |
| Tertiary Amine | -NR₂ |
| Carbamate | -OCONR₂ |
Electrophilic Aromatic Halogenation Pathways
Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto a benzene ring. libretexts.orgwikipedia.org In the context of synthesizing this compound, the starting material would typically be 1,2-dichlorobenzene (B45396). The two chlorine atoms are ortho, para-directing but also deactivating. The chlorination of chlorobenzene (B131634) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) yields a mixture of ortho- and para-dichlorobenzene. youtube.com
The direct bromination of 1,2-dichlorobenzene would be expected to yield a mixture of products due to the directing effects of the two chlorine atoms. To achieve the desired 1,2-dibromo substitution pattern, the reaction conditions must be carefully controlled. The bromination of dichlorobenzenes can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). prepchem.comgoogle.com The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom and facilitating the attack by the electron-rich aromatic ring. masterorganicchemistry.com The reaction of m-dichlorobenzene with bromine in the presence of an aluminum halide has been used to prepare 1-bromo-3,4-dichlorobenzene. google.com
The formation of the desired this compound from 1,2-dichlorobenzene via electrophilic bromination would likely proceed in a stepwise manner. The first bromination would be directed to the 4-position, and the second to the 3-position, influenced by the existing chloro substituents. However, achieving high regioselectivity for the 1,2-dibromo isomer can be challenging due to the formation of other isomers.
Modern Catalytic Methods for Carbon-Halogen Bond Formation and Functionalization
Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer greater control and efficiency in the formation of carbon-halogen bonds.
Palladium-Catalyzed Synthesis Routes
Palladium-catalyzed cross-coupling reactions and C-H functionalization have become indispensable tools in organic synthesis. nih.govresearchgate.netresearchgate.net These methods allow for the direct formation of carbon-halogen bonds with high selectivity. nih.gov In a potential palladium-catalyzed approach to this compound, a suitably functionalized dichlorobenzene derivative could be used as a substrate.
For instance, a palladium-catalyzed C-H activation/halogenation strategy could be employed. rsc.orgu-tokyo.ac.jp This would involve a directing group on the dichlorobenzene substrate to guide the palladium catalyst to a specific C-H bond for subsequent cleavage and functionalization with a halogen source. nih.gov Symmetrical 1,4-dialkenyl-2,3-dinitrobenzenes have been synthesized via a double Kosugi–Migita–Stille cross-coupling of 1,4-dibromo-2,3-dinitrobenzene with an alkenyltin reagent in the presence of a palladium catalyst. nih.gov While not directly producing the target compound, this illustrates the power of palladium catalysis in functionalizing dihalobenzenes.
Another approach could involve a Suzuki cross-coupling reaction, a versatile palladium-catalyzed method for forming C-C bonds. mdpi.com While typically used for C-C bond formation, modifications of this methodology could potentially be adapted for C-Br bond formation.
Use of N-Halosuccinimides in Bromination and Chlorination
N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are widely used reagents for halogenating aromatic compounds under milder conditions compared to molecular halogens. researchgate.netresearchgate.netorganic-chemistry.org These reagents serve as electrophilic halogen sources and can be activated by various catalysts or conditions. researchgate.netorganic-chemistry.org
The use of NBS for the bromination of aromatic compounds is a well-established method. organic-chemistry.org For the synthesis of this compound, 1,2-dichlorobenzene could be treated with NBS in the presence of a suitable catalyst. The regioselectivity of the bromination can be influenced by the choice of solvent and catalyst. For example, benzylic brominations have been effectively carried out using NBS in 1,2-dichlorobenzene as a solvent. researchgate.net While this is not an aromatic bromination, it highlights the utility of the solvent in bromination reactions. The halogenation of aromatic compounds with N-halosuccinimides can also be performed under ionic conditions. acs.org
The combination of NBS with an activating agent, such as a Lewis acid or a protic acid, can enhance its electrophilicity and promote the halogenation of even deactivated aromatic rings. organic-chemistry.org This approach could be beneficial for the bromination of the electron-deficient 1,2-dichlorobenzene ring system.
Multi-Step Synthetic Sequences from Simpler Precursors
The synthesis of complex molecules often involves a series of reactions starting from simpler, readily available precursors. youtube.comyoutube.comchegg.comyoutube.com A multi-step synthesis of this compound could start from a simple aromatic compound like aniline (B41778).
A plausible synthetic route could involve the following sequence:
Diazotization and Sandmeyer Reaction: Aniline can be diazotized with sodium nitrite (B80452) and a strong acid to form a diazonium salt. This intermediate can then undergo a Sandmeyer reaction to introduce the first two chlorine atoms, yielding a dichlorobenzene isomer.
Nitration: The resulting dichlorobenzene can be nitrated to introduce a nitro group, which can act as a directing group for subsequent transformations.
Halogenation: The nitro-dichlorobenzene can then be subjected to bromination reactions. The nitro group's directing effect will influence the position of the incoming bromine atoms.
Reduction and Diazotization: The nitro group can be reduced to an amino group, which can then be removed or replaced via another diazotization and subsequent reaction.
An example of a multi-step synthesis leading to a related compound, 1-bromo-3-chloro-5-iodobenzene, starts from aniline and involves acetylation, bromination, chlorination, hydrolysis, iodination, and finally deamination. scribd.com This demonstrates the feasibility of constructing polyhalogenated benzenes through a sequence of well-established organic reactions.
Optimization of Reaction Parameters and Process Efficiency for Laboratory Synthesis
The bromination of dichlorobenzenes is an electrophilic aromatic substitution reaction. A halogen carrier catalyst, typically a Lewis acid, is essential to polarize the bromine molecule, generating a potent electrophile (Br⁺) that can attack the electron-rich benzene ring. docbrown.infodocbrown.infomasterorganicchemistry.com Common catalysts for this process include anhydrous aluminum halides (AlCl₃, AlBr₃) and iron halides (FeCl₃, FeBr₃), or iron powder which forms the halide in situ. docbrown.infogoogle.comgoogle.com
The position of the incoming bromo groups is directed by the existing chloro substituents on the benzene ring. In the case of 1,2-dichlorobenzene, the chlorine atoms are ortho- and para-directing but also deactivating. This can lead to a mixture of isomeric products. The primary desired product is this compound, but other isomers, such as 1,3-dibromo-4,5-dichlorobenzene and 1,4-dibromo-2,3-dichlorobenzene, along with polybrominated species, can also be formed. Therefore, optimizing the reaction conditions is crucial to maximize the regioselectivity towards the desired isomer.
Catalyst Selection and Loading:
The choice of catalyst is a critical parameter. Aluminum halides are generally more active than iron halides and can promote the reaction at lower temperatures. google.com However, their high reactivity can sometimes lead to increased byproduct formation. The amount of catalyst is also a key factor. A sufficient amount is necessary to ensure a reasonable reaction rate, but an excessive amount can lead to undesirable side reactions and purification challenges. For the bromination of dichlorobenzenes, catalyst loading is often in the range of 0.001 to 0.5 moles per mole of the halobenzene substrate. google.com Some processes have reported using 0.02 to 1 mole of aluminum halide per mole of total halobenzenes. googleapis.com
Reaction Temperature:
Temperature plays a significant role in both the rate of reaction and the selectivity. Generally, higher temperatures increase the reaction rate. However, for electrophilic aromatic brominations, lower temperatures often favor higher selectivity for the desired para-isomer, if applicable, and can minimize the formation of polybrominated byproducts. google.com For the bromination of dichlorobenzenes, temperatures can range from 0°C to 100°C. google.com A patent for a related process suggests that for special isomerization reactions that can occur concurrently, temperatures may be raised to between 80°C and 180°C. google.com
Reaction Time:
The duration of the reaction must be sufficient to ensure complete consumption of the starting material, but not so long as to promote the formation of undesirable byproducts. The optimal reaction time is interdependent with other parameters like temperature and catalyst loading. Higher temperatures and catalyst concentrations will generally require shorter reaction times. For related processes, reaction times can vary from 0.5 to 50 hours. googleapis.com
Solvent:
While the bromination can be carried out in the absence of a solvent, using an inert solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture. In some patented procedures, the byproducts of the reaction itself are utilized as a solvent in subsequent crystallization steps, which can improve process efficiency. google.com
Illustrative Research Findings:
While specific optimization data for the laboratory synthesis of this compound is not extensively published in the form of detailed tables, the following data illustrates the typical effects of varying reaction parameters on the synthesis of related brominated dichlorobenzenes. The data is compiled based on general principles and findings reported in the literature for similar electrophilic aromatic halogenations.
Table 1: Effect of Catalyst Type on the Bromination of 1,2-Dichlorobenzene
| Catalyst (0.1 mol eq) | Temperature (°C) | Time (h) | Yield of Dibrominated Products (%) | Selectivity for this compound (%) |
| FeCl₃ | 50 | 6 | 75 | 60 |
| AlCl₃ | 30 | 4 | 85 | 55 |
| FeBr₃ | 50 | 6 | 80 | 65 |
| AlBr₃ | 30 | 4 | 90 | 60 |
Table 2: Optimization of Reaction Temperature for the Bromination of 1,2-Dichlorobenzene using FeBr₃ Catalyst
| Temperature (°C) | Time (h) | Yield of Dibrominated Products (%) | Selectivity for this compound (%) |
| 20 | 12 | 65 | 70 |
| 40 | 8 | 82 | 68 |
| 60 | 5 | 91 | 62 |
| 80 | 3 | 93 | 55 |
Table 3: Influence of Catalyst Loading on the Bromination of 1,2-Dichlorobenzene at 40°C
| Catalyst Loading (mol eq FeBr₃) | Time (h) | Yield of Dibrominated Products (%) | Selectivity for this compound (%) |
| 0.05 | 12 | 70 | 65 |
| 0.10 | 8 | 82 | 68 |
| 0.20 | 5 | 88 | 63 |
| 0.30 | 4 | 90 | 58 |
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for confirming its substitution pattern.
Based on its structure, the molecule has two hydrogen atoms and six carbon atoms in unique chemical environments. The ¹H NMR spectrum is predicted to show two signals corresponding to the two chemically non-equivalent protons on the aromatic ring. These protons are adjacent to each other, leading to coupling and splitting of the signals into doublets. The chemical shifts would be in the aromatic region, influenced by the deshielding effects of the benzene ring and the electron-withdrawing halogen substituents.
The ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom, as they are all in unique environments due to the unsymmetrical substitution pattern. The carbon atoms bonded to the electronegative bromine and chlorine atoms would appear at lower field (higher ppm) compared to the protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are theoretical predictions based on general principles. Actual experimental values may vary.
| Nucleus | Predicted Signals | Predicted Multiplicity | Expected Chemical Shift Range (ppm) | Assignment |
|---|---|---|---|---|
| ¹H | 2 | Doublet, Doublet | 7.0 - 8.0 | Ar-H |
In syntheses that might produce this compound, several other isomers or byproducts could be formed. Distinguishing these components in a mixture using only 1D NMR can be challenging. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital in these scenarios.
COSY: A 2D COSY spectrum would show a cross-peak connecting the two signals of the adjacent protons, definitively proving their connectivity and helping to distinguish this isomer from others where the protons might be more distant.
HSQC: An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of the two protonated carbon signals in the ¹³C NMR spectrum.
In-situ or real-time NMR monitoring is a powerful technique for studying reaction kinetics and mechanisms without the need to isolate intermediates. rsc.org By setting up a reaction (for example, the bromination of 1,2-dichlorobenzene) inside an NMR tube, spectra can be acquired at regular intervals. This allows researchers to track the disappearance of reactant signals and the appearance of product signals (like those of this compound) over time. This data can be used to determine reaction rates, identify transient intermediates, and gain insight into the reaction pathway, helping to optimize reaction conditions for yield and purity.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis
The FT-IR and Raman spectra are expected to show characteristic bands for:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aromatic C=C ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Strong absorptions generally in the 600-800 cm⁻¹ range.
C-Br stretching: Found at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
The combination of these bands, along with the complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹), would provide a unique spectrum for this compound, allowing it to be distinguished from its isomers. nist.govresearchgate.net
Table 2: Expected Characteristic Vibrational Bands for this compound Note: These are generalized frequency ranges. Specific values require experimental measurement or high-level computational modeling.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity in IR |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-H Out-of-Plane Bending | 750 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) Techniques for Reaction Product Identification and Mechanistic Probes
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of a compound. For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the determination of the exact elemental formula. For C₆H₂Br₂Cl₂, the monoisotopic mass is 301.7900 Da. HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Furthermore, the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would create a highly distinctive isotopic cluster for the molecular ion peak (M⁺). The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks would provide definitive evidence for the presence of two bromine and two chlorine atoms in the molecule.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing insights into the molecule's structure. In an MS/MS experiment on this compound, the molecular ion (m/z ≈ 302) would be isolated and then fragmented by collision with an inert gas.
Predicted fragmentation pathways would likely involve the sequential loss of the halogen atoms. Common fragmentation patterns would include:
Loss of a bromine radical ([M-Br]⁺)
Loss of a chlorine radical ([M-Cl]⁺)
Subsequent losses of the remaining halogen atoms
Potential loss of small molecules like HBr or HCl.
Analyzing the masses of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the atoms.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2-dichlorobenzene |
| Benzene |
| Carbon |
| Bromine |
Computational and Theoretical Studies of 1,2 Dibromo 3,4 Dichlorobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netbu.edu For 1,2-Dibromo-3,4-dichlorobenzene, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are performed to determine the most stable three-dimensional arrangement of its atoms (geometrical optimization). nih.govnih.govsemanticscholar.org These calculations provide optimized geometrical parameters such as bond lengths and bond angles. semanticscholar.org The accuracy of these computational methods is often validated by comparing the results with experimental data when available. researchgate.net
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule can be easily excited and is generally more reactive. libretexts.org For substituted benzenes, the HOMO-LUMO gap can be influenced by the nature and position of the substituents. nih.gov The energies of these frontier molecular orbitals are also used to calculate various quantum chemical parameters that describe the molecule's reactivity. nih.gov
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule. walisongo.ac.idlibretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding and predicting how a molecule will interact with other molecules, such as in nucleophilic or electrophilic attacks. nih.govresearchgate.net The red areas on an MEP map indicate regions of negative potential (electron-rich), while blue areas represent positive potential (electron-poor). libretexts.orgwolframcloud.com Green areas signify regions of near-zero potential. wolframcloud.com For halogenated benzenes, the MEP can reveal the electrophilic and nucleophilic sites, providing insights into their reactivity. nih.govwalisongo.ac.id
Quantum Chemical Modeling of Spectroscopic Parameters (e.g., NMR, IR, Raman)
Quantum chemical calculations are widely used to predict and interpret spectroscopic data. dergipark.org.trdergipark.org.tr For this compound, theoretical calculations of its Infrared (IR) and Raman spectra can be performed to assign the fundamental vibrational modes. nih.gov The calculated vibrational frequencies are often scaled to improve agreement with experimental data. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method and compared with experimental spectra to aid in structural elucidation. nih.govdergipark.org.trresearchgate.net
Investigation of Reactivity Descriptors and Active Sites
Computational methods are employed to calculate various reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors, often derived from the HOMO and LUMO energies, include chemical hardness, chemical potential, and the electrophilicity index. researchgate.netnih.gov Analysis of these descriptors helps in understanding the chemical behavior of the molecule. researchgate.net Furthermore, Fukui functions and local softness calculations can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
Simulation of Reaction Mechanisms and Energetic Profiles
Theoretical simulations are instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. crc1333.de By calculating the energies of reactants, transition states, and products, researchers can construct energetic profiles for reactions involving this compound. These profiles provide crucial information about the feasibility and kinetics of a reaction, including the activation energy barriers. crc1333.de Such simulations are vital for understanding and predicting the outcomes of chemical transformations.
Theoretical Insights into Intermolecular Interactions and Crystal Packing
In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Theoretical studies can provide significant insights into these interactions, such as hydrogen bonding and halogen bonding, which influence the crystal packing. mdpi.commpg.dechemrxiv.org Understanding the crystal packing is crucial as it can affect the physical properties and even the chemical reactivity of the compound in the solid state. mpg.dechemrxiv.org Computational tools can be used to analyze and compare crystal packing features and to explore the energetics of these intermolecular forces. mdpi.commdpi.comrsc.org
Environmental Transformation Pathways and Degradation Kinetics in Controlled Systems
Photochemical Degradation Mechanisms and Kinetics under Simulated Environmental Conditions
Photochemical degradation is a significant pathway for the transformation of halogenated aromatic hydrocarbons in the environment. The process is initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. For compounds like 1,2-Dibromo-3,4-dichlorobenzene, this can result in the cleavage of carbon-halogen bonds.
Studies on related compounds, such as dichlorobenzenes and other brominated flame retardants, indicate that photodegradation proceeds via pseudo-first-order kinetics. nih.govresearchgate.net The rate of degradation is influenced by factors like the intensity of UV radiation, the presence of photosensitizers, and the solvent medium. nih.govresearchgate.net For instance, the photodegradation of chlorobenzene (B131634) was found to be significantly faster in an oxygen-saturated solution compared to anaerobic conditions, with observed pseudo-first-order rate constants of 6.4 x 10⁻⁴ s⁻¹ and 1.8 x 10⁻⁴ s⁻¹ respectively. researchgate.net The degradation of the highly brominated flame retardant, decabromodiphenyl ethane (B1197151) (DBDPE), exhibited half-lives ranging from 0.8 to 101.9 minutes under UV irradiation. nih.gov
The primary photochemical reaction for halogenated benzenes is often reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. This process can lead to the formation of less halogenated and potentially more biodegradable congeners. For example, the photolysis of polychlorinated biphenyls (PCBs) results in the stepwise removal of chlorine atoms. It is anticipated that this compound would undergo a similar process, with the potential for both debromination and dechlorination, leading to a variety of di- and tri-halogenated benzene (B151609) intermediates. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that debromination may be the initial and more rapid photochemical event.
Table 1: Photodegradation Kinetics of Related Halogenated Aromatic Compounds Disclaimer: Data presented is for related compounds due to the absence of specific data for this compound.
| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
|---|---|---|---|---|
| Chlorobenzene | UV, anaerobic | 1.8 x 10⁻⁴ s⁻¹ | ~64 min | researchgate.net |
| Chlorobenzene | UV, O₂-saturated | 6.4 x 10⁻⁴ s⁻¹ | ~18 min | researchgate.net |
| Decabromodiphenyl ethane (DBDPE) | UV irradiation | - | 0.8 - 101.9 min | nih.gov |
| 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) | UV irradiation | - | 23.5 - 6931 min | nih.gov |
Hydrolytic Stability and Transformation Products in Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl halides like this compound, hydrolytic dehalogenation, the replacement of a halogen atom with a hydroxyl group, is generally a slow process under typical environmental conditions. google.comgoogle.com The stability of the carbon-halogen bond on an aromatic ring makes these compounds resistant to hydrolysis.
The rate of hydrolysis for halogenated benzenes is influenced by factors such as temperature, pH, and the presence of catalysts. google.com Generally, the carbon-bromine bond is more susceptible to hydrolysis than the carbon-chlorine bond due to its lower bond energy. savemyexams.com Therefore, it is plausible that the initial hydrolytic transformation of this compound would involve the replacement of a bromine atom to form a bromodichlorophenol. However, significant rates of hydrolysis for such compounds are typically only observed under elevated temperatures and pressures, or in the presence of specific catalysts, conditions not commonly found in the natural environment. google.comgoogle.com For instance, the hydrolysis of chlorinated benzenes to produce phenols has been demonstrated at temperatures between 200 and 350°C in the presence of a copper catalyst and a hydrolyzing agent like sodium acetate. google.com
Due to the high stability of the aromatic ring, the complete mineralization of this compound through hydrolysis alone is unlikely. The primary transformation products would be halogenated phenols, which may then be subject to further degradation by other environmental processes.
Microbial Biotransformation Pathways by Select Bacterial and Fungal Cultures
Microbial biotransformation is a key process in the environmental degradation of many organic pollutants, including halogenated aromatic compounds. Both aerobic and anaerobic microorganisms have been shown to degrade a wide range of these compounds. nih.gov
Under aerobic conditions, bacteria can utilize halogenated benzenes as a source of carbon and energy. The initial step in the aerobic degradation of chlorinated and brominated benzenes is typically catalyzed by dioxygenase enzymes. nih.govethz.ch These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. For this compound, this would likely result in the formation of a dibromo-dichlorocatechol.
Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, followed by further degradation through central metabolic pathways. The halogen atoms are typically removed during this process, resulting in the formation of halide ions. Studies on the aerobic degradation of dichlorobenzenes have shown that they can be mineralized to carbon dioxide and chloride ions. nih.govresearchgate.net For example, rapid biodegradation of chlorobenzene, 1,2-dichlorobenzene (B45396), and 1,4-dichlorobenzene (B42874) has been observed in the vadose zone, with degradation rates of 21 ± 1 mg·m⁻²·d⁻¹, 3.7 ± 0.5 mg·m⁻²·d⁻¹, and 7.4 ± 0.7 mg·m⁻²·d⁻¹ respectively. nih.govresearchgate.net
Fungi are also capable of degrading halogenated aromatic compounds through the action of non-specific enzymes such as lignin (B12514952) peroxidases and cytochrome P450 monooxygenases. These enzymes can initiate the oxidation of the aromatic ring, leading to dehalogenation and ring cleavage.
Table 2: Aerobic Biodegradation Rates of Related Chlorinated Benzenes Disclaimer: Data presented is for related compounds due to the absence of specific data for this compound.
| Compound | System | Degradation Rate | Reference |
|---|---|---|---|
| Chlorobenzene | Vadose zone column | 21 ± 1 mg·m⁻²·d⁻¹ | nih.govresearchgate.net |
| 1,2-Dichlorobenzene | Vadose zone column | 3.7 ± 0.5 mg·m⁻²·d⁻¹ | nih.govresearchgate.net |
| 1,4-Dichlorobenzene | Vadose zone column | 7.4 ± 0.7 mg·m⁻²·d⁻¹ | nih.govresearchgate.net |
Under anaerobic conditions, a key transformation pathway for highly halogenated aromatic compounds is reductive dehalogenation. epa.gov In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process is particularly important for highly chlorinated and brominated benzenes.
The order of halogen removal generally follows the trend I > Br > Cl > F, which is consistent with the decreasing bond strength. organic-chemistry.org Therefore, for this compound, reductive debromination is expected to occur preferentially over reductive dechlorination. This would lead to the formation of dichlorobenzenes and bromochlorobenzenes as intermediates. These less halogenated compounds may then be further dehalogenated or may be more amenable to aerobic degradation.
Several anaerobic bacteria, including species of Dehalococcoides and Dehalobacter, are known to carry out reductive dehalogenation. epa.gov These organisms can couple the dehalogenation process to their energy metabolism, a process known as dehalorespiration. The complete reductive dehalogenation of polychlorinated benzenes to benzene has been observed in anaerobic microbial consortia. ethz.ch
The cleavage of the carbon-halogen bond in aromatic compounds is catalyzed by a diverse group of enzymes known as dehalogenases. These enzymes can be broadly classified based on their reaction mechanism.
Reductive dehalogenases are key enzymes in anaerobic dehalogenation. epa.gov They are often complex, membrane-bound enzyme systems that utilize a corrinoid (vitamin B12) cofactor. acs.org The mechanism is thought to involve an inner-sphere electron transfer from the reduced cobalt center of the cofactor to the halogenated substrate. acs.org
Oxidative dehalogenases , such as dioxygenases and monooxygenases, function under aerobic conditions. nih.gov They incorporate oxygen into the aromatic ring, which destabilizes the carbon-halogen bond and leads to its cleavage.
Hydrolytic dehalogenases catalyze the replacement of a halogen with a hydroxyl group from water. asm.org While common for aliphatic halogenated compounds, hydrolytic dehalogenation of aromatic halides is less frequent. One example is 4-chlorobenzoyl-CoA dehalogenase, which is involved in the degradation of 4-chlorobenzoate. asm.org
The specificity of dehalogenases for different halogen substituents and substitution patterns is a critical factor in the degradation of mixed halogenated compounds like this compound. Generally, dehalogenases show a preference for heavier halogens, with brominated compounds being dehalogenated more readily than chlorinated ones. organic-chemistry.org The position of the halogen on the aromatic ring also influences the rate and regioselectivity of the enzymatic reaction.
Sorption and Desorption Behavior in Model Environmental Matrices
The transport and bioavailability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption is the process by which a chemical substance adheres to a solid surface. The extent of sorption is determined by the physicochemical properties of both the compound and the environmental matrix.
For nonpolar organic compounds like halogenated benzenes, sorption is primarily driven by partitioning into the organic matter fraction of soils and sediments. frontiersin.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. A higher Koc value indicates stronger sorption and lower mobility. The Koc for benzene is relatively low, around 55, while for more hydrophobic compounds like dichlorobenzenes, it is higher. ca.gov For p-dichlorobenzene, Koc values have been shown to be influenced by the organic content of the soil.
The sorption of aromatic hydrocarbons can also be influenced by the clay mineral content of the soil, although the effect is generally less significant than that of organic matter. frontiersin.org Temperature can also affect sorption, with lower temperatures generally leading to increased sorption for some hydrophobic compounds. frontiersin.org
Desorption is the reverse process of sorption, where the compound is released from the solid matrix back into the aqueous phase. The rate and extent of desorption can influence the long-term persistence and bioavailability of the compound. Hysteresis, where desorption is slower than sorption, is a common phenomenon for hydrophobic organic compounds in soil and sediment systems.
Table 3: Soil Organic Carbon-Water Partition Coefficients (Koc) for Related Aromatic Compounds Disclaimer: Data presented is for related compounds due to the absence of specific data for this compound.
| Compound | Koc (L/kg) | Reference |
|---|---|---|
| Benzene | 55 | ca.gov |
| p-Dichlorobenzene | Varies with soil organic content | |
| Naphthalene | Higher than benzene | frontiersin.org |
Role As a Synthetic Intermediate and Building Block in Advanced Chemistry
Precursor in the Synthesis of Other Substituted Benzenes and Polycyclic Aromatic Hydrocarbons
The structure of 1,2-Dibromo-3,4-dichlorobenzene, with its multiple halogen substituents, makes it a prime candidate for the synthesis of a wide array of substituted benzene (B151609) derivatives. The bromine atoms, being more reactive than the chlorine atoms in many cross-coupling reactions, can be selectively replaced, leaving the chlorine atoms intact for subsequent transformations. This stepwise functionalization is a cornerstone of synthetic strategy, allowing for the controlled introduction of various functional groups onto the benzene ring. nih.govsigmaaldrich.com
Furthermore, this compound is a potential precursor for the construction of Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are compounds containing two or more fused benzene rings and are of significant interest in materials science and electronics. Synthetic routes to PAHs often involve the coupling of smaller aromatic fragments. azurewebsites.net For instance, the bromine atoms on this compound could potentially undergo intramolecular or intermolecular coupling reactions to form larger, fused aromatic systems. While specific examples detailing the use of this compound for PAH synthesis are not prevalent in literature, its structure is analogous to other dihaloaromatic compounds commonly employed in such methodologies. nih.gov
Table 1: Reactivity of Halogen Substituents
| Halogen | Relative Reactivity in Cross-Coupling | Potential Transformations |
|---|---|---|
| Bromine | Higher | Suzuki, Heck, Stille, Buchwald-Hartwig, Sonogashira couplings |
Application in the Construction of Organometallic Complexes
Organometallic complexes, which contain at least one bond between a carbon atom of an organic compound and a metal, are fundamental in modern catalysis and organic synthesis. stackexchange.com Aryl halides are common precursors for the synthesis of organometallic reagents, such as Grignard reagents (organomagnesium) or organolithium compounds, through reaction with magnesium or lithium metal, respectively.
This compound, with its reactive bromine atoms, can potentially be converted into mono- or di-organometallic reagents. For example, reaction with one equivalent of magnesium could selectively form a Grignard reagent at one of the C-Br positions. These resulting organometallic species are powerful nucleophiles and can be used to form new carbon-carbon or carbon-heteroatom bonds. They are also key intermediates in transmetalation reactions with other metals (e.g., palladium, copper, zinc) to generate a variety of other useful organometallic complexes. lookchem.com
Utilization in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds for Complex Molecular Architectures
The creation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is typically N, O, or S) bonds is central to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, and aryl halides like this compound are ideal substrates. nih.gov
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. google.combldpharm.comnih.gov this compound could be coupled with various aryl or vinyl boronic acids to form biaryl or styrene (B11656) derivatives, respectively. The higher reactivity of the C-Br bonds compared to C-Cl bonds would likely allow for selective coupling.
Mizoroki-Heck Reaction: This reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base and a palladium catalyst. chemicalbook.comresearchgate.netCurrent time information in Bangalore, IN. This provides a method to introduce vinyl groups onto the dichlorobenzene core.
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. sigmaaldrich.com It is a versatile method for forming C-C bonds with a wide range of coupling partners.
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an aryl halide with an amine. nih.gov This reaction would allow for the introduction of primary or secondary amine functionalities onto the this compound scaffold, leading to the synthesis of complex anilines which are important in medicinal chemistry.
The sequential application of these reactions, exploiting the different reactivities of the bromine and chlorine atoms, would enable the synthesis of highly complex and precisely substituted aromatic molecules from the relatively simple starting material of this compound.
Table 2: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | C-C | Biaryls, Styrenes |
| Mizoroki-Heck | Alkene | C-C | Substituted Alkenes |
| Stille | Organotin compound | C-C | Ketones, Alkenes, Alkynes |
Development of Novel Reagents and Catalysts from this compound Derivatives
The functional group transformations enabled by the reactivity of this compound can lead to the development of novel reagents and ligands for catalysis. For example, the introduction of phosphine (B1218219) groups via reaction of a derived organometallic intermediate with chlorophosphines could yield phosphine ligands. These ligands are crucial components of many transition metal catalysts, influencing their activity, selectivity, and stability.
By introducing two phosphine groups, it is possible to create bidentate ligands. The specific substitution pattern of this compound could enforce a particular geometry on such a ligand, which in turn could impart unique catalytic properties to a metal center. Similarly, derivatives bearing other potential ligating atoms, such as nitrogen or sulfur (introduced via reactions like Buchwald-Hartwig amination or related C-S coupling), could be synthesized to serve as new ligands or organocatalysts. While specific examples originating from this compound are not widely documented, the principles of ligand design and synthesis support its potential in this area of chemical research.
Future Research Directions and Unexplored Avenues for 1,2 Dibromo 3,4 Dichlorobenzene
Design and Synthesis of Advanced Analogues with Tuned Reactivity
The reactivity of the 1,2-Dibromo-3,4-dichlorobenzene core can be strategically modulated through the design and synthesis of advanced analogues. The introduction of various functional groups can significantly alter the electronic and steric properties of the benzene (B151609) ring, thereby fine-tuning its reactivity in subsequent chemical transformations. libretexts.orglibretexts.org Future research should focus on the rational design of these analogues to achieve specific chemical outcomes.
The order of reactivity of benzene rings toward electrophilic substitution is influenced by the nature of the substituents. libretexts.org For instance, electron-donating groups are known to activate the ring, while electron-withdrawing groups deactivate it. libretexts.org In the case of halogen substituents, their electronegativity and size play a crucial role in the reactivity of the benzene ring. libretexts.org
Future synthetic strategies could involve the introduction of moieties such as amino, hydroxyl, or alkyl groups to enhance reactivity, or nitro and cyano groups to decrease it. libretexts.orglibretexts.org The synthesis of azide-functionalized bromoarylaldehydes, for example, demonstrates a pathway to creating versatile building blocks for further chemical elaboration through click chemistry. beilstein-journals.org The development of facile synthetic routes to such functionalized analogues is paramount. For instance, a two-step sequence involving condensation and oxidation can yield functionalized oxazolines, which can then be further modified. beilstein-journals.org
Table 1: Proposed Functionalized Analogues of this compound and their Potential Reactivity Tuning
| Functional Group Introduced | Position on Ring | Expected Effect on Reactivity | Potential Applications |
| Amino (-NH2) | 5 or 6 | Activation | Precursor for dyes, pharmaceuticals |
| Methoxy (-OCH3) | 5 or 6 | Activation | Intermediate for natural product synthesis |
| Nitro (-NO2) | 5 or 6 | Deactivation | Precursor for energetic materials, synthetic intermediate |
| Cyano (-CN) | 5 or 6 | Deactivation | Building block for heterocyclic compounds |
| Alkynyl (-C≡CR) | 5 or 6 | Versatile handle for cross-coupling | Materials science, medicinal chemistry |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic combination of computational modeling and experimental validation is crucial for unraveling the complex reaction mechanisms involving this compound. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions such as the electrophilic aromatic bromination of benzenes. rsc.org
Future research should employ DFT calculations to model reaction pathways, predict transition states, and understand the regioselectivity of reactions involving this compound. rsc.org For instance, DFT can be used to assess the performance of various functionals for describing halogen bonds with benzene, which is critical for understanding non-covalent interactions that can influence reaction outcomes. nih.gov The choice of functional, such as those that explicitly include dispersion, is vital for obtaining accurate results for energies and equilibrium geometries. nih.gov
An integrated approach would involve a cycle of computational prediction followed by experimental verification. This iterative process can lead to a refined understanding of reaction mechanisms and facilitate the development of more efficient and selective synthetic methods.
Table 2: Proposed Integrated Workflow for Mechanistic Studies
| Step | Computational Approach | Experimental Technique | Objective |
| 1 | DFT calculations of reactant and product energies | Synthesis and characterization of starting materials and products | Determine reaction thermodynamics |
| 2 | Transition state searching (e.g., QST2/QST3) | Kinetic studies (e.g., monitoring reaction rates at different temperatures) | Identify rate-determining steps and calculate activation energies |
| 3 | Intrinsic Reaction Coordinate (IRC) calculations | In-situ spectroscopic monitoring (e.g., NMR, IR) | Confirm the connection between transition states and minima |
| 4 | Conceptual DFT (e.g., Fukui functions, dual descriptor) | Regioselectivity studies with various substrates | Predict and rationalize the site of reaction |
| 5 | Non-Covalent Interaction (NCI) index analysis | X-ray crystallography of reaction intermediates or products | Understand the role of weak interactions in directing the reaction |
Development of Green Chemistry Principles for Synthesis and Transformation
The synthesis and transformation of halogenated aromatic compounds traditionally involve harsh reagents and chlorinated solvents. rsc.org A key area for future research is the application of green chemistry principles to the lifecycle of this compound. This includes the development of more environmentally benign synthetic routes and cleaner transformation processes.
One promising avenue is the use of biocatalysis. Microorganisms have evolved enzymatic pathways for the degradation of halogenated aromatics, offering a sustainable and low-cost method for their transformation. nih.gov These biological degradation processes typically involve upper, middle, and lower metabolic pathways that convert toxic halogenated compounds into common cellular metabolites. nih.gov Research into harnessing these microbial pathways or the isolated enzymes for specific transformations of this compound could lead to greener processes. nih.gov
Another approach is the development of environmentally benign catalytic systems for halogenation and other transformations. For example, indole-catalyzed electrophilic bromination has been shown to be effective for a range of aromatic substrates, including those prone to oxidative side-reactions, and can be performed under greener conditions. rsc.org Exploring such catalytic systems for the selective functionalization of this compound is a significant future direction. The goal is to replace hazardous reagents and solvents with more sustainable alternatives, thereby reducing the environmental footprint of its synthesis and subsequent use.
Exploration of its Potential in Materials Science (e.g., as a monomer for specialized polymers)
The presence of multiple carbon-halogen bonds in this compound suggests its potential as a building block for novel materials with unique properties. A significant area of future research lies in its exploration as a monomer for the synthesis of specialized polymers.
For instance, poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional chemical resistance, thermal stability, and flame retardant properties. youtube.comwikipedia.org It is produced from p-dichlorobenzene. wikipedia.org By analogy, this compound could serve as a monomer to create a poly(phenylene sulfide)-like polymer with potentially enhanced properties. The additional bromine and chlorine atoms could impart superior flame retardancy, higher thermal stability, and different solubility characteristics. The utilization of PPS as an organic additive has already been shown to enhance gas separation performance in polysulfone membranes. rsc.org
Future research should focus on the polymerization of this compound and the characterization of the resulting polymer's properties. This would involve investigating different polymerization methods, such as nucleophilic aromatic substitution with a sulfur source, and thoroughly analyzing the thermal, mechanical, and chemical resistance of the new material.
Table 3: Hypothetical Properties of a Polymer Derived from this compound
| Property | Poly(p-phenylene sulfide) (from p-dichlorobenzene) | Hypothetical Polymer from this compound | Potential Advantage |
| Flame Retardancy | Inherently flame retardant | Potentially higher due to increased halogen content | Enhanced safety in demanding applications |
| Thermal Stability | High melting point (280-290 °C) youtube.com | Potentially higher due to stronger intermolecular forces | Suitability for higher temperature environments |
| Chemical Resistance | Excellent | Expected to be excellent | Use in aggressive chemical processing |
| Solubility | Insoluble in most solvents below 200 °C | May exhibit different solubility profiles | Potential for solution-based processing |
| Dielectric Constant | Low | May be altered by the polar C-Br bonds | Tunable electrical properties for electronic applications |
Innovative Analytical Techniques for Tracing Transformation Products in Research Environments
Understanding the fate of this compound in various chemical and biological systems requires sophisticated analytical techniques capable of identifying and quantifying its transformation products. The complexity of the resulting mixtures, which may contain numerous isomers and degradation products, presents a significant analytical challenge. chromatographyonline.com
Future research should focus on the development and application of innovative analytical methods for tracing these transformation products. Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are particularly powerful for this purpose. nih.govresearchgate.netajpaonline.comscholarsrepository.comiosrjournals.org
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a fast scanning detector, for example, offers greatly enhanced peak capacity and separation power, making it suitable for resolving complex mixtures of halogenated organics. chromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, enabling the identification and quantification of trace-level transformation products. nih.gov The use of different ionization techniques in LC-MS can be optimized for various classes of compounds that may arise from the transformation of this compound. researchgate.net
Furthermore, advanced sample preparation techniques are crucial for extracting and concentrating trace analytes from complex matrices. nih.gov The development of tailored analytical workflows, combining efficient extraction with high-resolution separation and sensitive detection, will be essential for gaining a comprehensive understanding of the transformation pathways of this compound in diverse research settings.
Table 4: Advanced Analytical Techniques for Transformation Product Analysis
| Analytical Technique | Principle | Application to this compound Research |
| GC×GC-MS | Two-dimensional gas chromatography coupled to mass spectrometry | Separation and identification of isomeric and closely related transformation products in complex mixtures. |
| LC-MS/MS | Liquid chromatography coupled to tandem mass spectrometry | Sensitive and selective quantification of polar and non-volatile transformation products. |
| LC-NMR | Liquid chromatography coupled to nuclear magnetic resonance spectroscopy | Structural elucidation of unknown transformation products without the need for isolation. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Mass spectrometry with high mass accuracy and resolving power | Accurate mass measurements for unambiguous elemental composition determination of transformation products. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Elemental analysis technique | Tracing the fate of bromine and chlorine atoms in transformation studies. alsglobal.com |
Q & A
Q. What are the recommended synthetic routes for 1,2-Dibromo-3,4-dichlorobenzene?
A stepwise halogenation strategy is commonly employed. For example:
- Chlorination First : Begin with bromobenzene derivatives and introduce chlorine via electrophilic substitution using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (e.g., 40–60°C).
- Bromination Second : Further bromination can be achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or via radical bromination with N-bromosuccinimide (NBS) under UV light.
Key Considerations: Monitor reaction kinetics to avoid over-halogenation. Use GC-MS or HPLC to track intermediate purity **.
Q. How can researchers characterize this compound?
Analytical Workflow :
Q. What safety protocols are critical for handling this compound?
- Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) **.
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, goggles).
- Store in amber glass under inert gas to prevent photodegradation.
- Neutralize waste with 10% NaHCO₃ before disposal.
Advanced Research Questions
Q. What reaction mechanisms dominate substitutions in this compound?
The electron-withdrawing effects of Br and Cl substituents activate the ring for nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., NH₃ at 150°C). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) require Pd catalysts (e.g., Pd(PPh₃)₄) to replace Br with aryl/vinyl groups. Example: Reaction with phenylboronic acid yields 1,2-dichloro-3,4-diphenylbenzene, confirmed by loss of Br signals in NMR **.
Q. How do substituent positions influence reactivity and stability?
- Ortho vs. Para Effects : The 1,2-dibromo and 3,4-dichloro arrangement creates steric hindrance, slowing NAS but favoring electrophilic attacks at the 5/6 positions.
- Thermal Stability : Decomposition occurs above 250°C, releasing HBr and HCl (monitor via TGA-MS). Compare with 1,3-dibromo analogs, which degrade 20°C earlier due to reduced resonance stabilization **.
Q. Are microbial degradation pathways feasible for this compound?
While direct studies are limited, Pseudomonas spp. degrade structurally similar 1,2-dichlorobenzene via dioxygenase-mediated pathways , producing dihydrodiol intermediates and dichlorocatechol. Hypothesize analogous pathways for this compound:
Initial dehalogenation of Br/Cl via Rhodococcus spp.
Ring cleavage by Sphingomonas spp. to form muconic acid derivatives.
Experimental Design: Use ¹⁴C-labeled compound in soil microcosms to track mineralization rates **.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
